3-(3-Bromo-4-methylphenoxy)azetidine
Description
Properties
IUPAC Name |
3-(3-bromo-4-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-2-3-8(4-10(7)11)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKAOUXTATVNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CNC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-(3-Bromo-4-methylphenoxy)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and receptor interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry: The compound's unique properties make it useful in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-(3-Bromo-4-methylphenoxy)azetidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the phenoxy group and azetidine ring significantly influence the compound’s properties. Key comparisons include:
Biological Activity
Overview
3-(3-Bromo-4-methylphenoxy)azetidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The compound features a brominated phenoxy group attached to an azetidine ring, which contributes to its unique reactivity and biological interactions. Its chemical formula is , and it has a molecular weight of approximately 252.12 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound has been studied for its potential role as a probe in biological studies, particularly in understanding enzyme mechanisms and receptor interactions .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines in cellular models, indicating its potential use in treating inflammatory diseases .
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several azetidine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of S. aureus and E. coli, with comparative analysis showing it outperformed some standard antibiotics .
Investigation of Anti-inflammatory Activity
In another study focused on inflammatory responses, researchers tested the effects of this compound on macrophage cells. The findings revealed that treatment with the compound led to a marked decrease in the secretion of tumor necrosis factor-alpha (TNF-α), suggesting its potential as an anti-inflammatory agent .
Drug Discovery
The unique structure of this compound makes it a valuable scaffold for drug discovery. Its ability to modulate biological pathways positions it as a lead compound for developing new therapeutic agents targeting various diseases, particularly infections and inflammatory conditions .
Material Science
Beyond biological applications, this compound serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the development of advanced materials with specific properties tailored for industrial applications .
Preparation Methods
Reaction Scheme Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 6,6-Dibromopenicillanic acid sulfone + DBN in methylene chloride at room temp | Formation of DBN salt of sulfinic acid |
| 2 | Treatment with thionyl chloride, evaporation | Bromination of azetidine ring |
| 3 | Reaction with tetrabutylammonium bromide in THF | Isolation of brominated azetidine derivative |
| 4 | Nucleophilic substitution with 3-bromo-4-methylphenol | Formation of 3-(3-Bromo-4-methylphenoxy)azetidine |
Yields reported for similar brominated azetidine derivatives range from 23% to 38% after purification, with melting points around 68–72 °C, confirming product identity by spectroscopic methods.
Synthesis via Horner–Wadsworth–Emmons (HWE) Reaction and Subsequent Functionalization
An alternative approach involves synthesizing azetidine derivatives through the Horner–Wadsworth–Emmons reaction, which forms substituted azetidinylidene acetates, followed by aza-Michael addition and further functionalization:
- Starting from azetidin-3-one, reaction with methyl 2-(dimethoxyphosphoryl)acetate under basic conditions (e.g., NaH in dry THF) yields azetidin-3-ylidene acetate intermediates.
- These intermediates can undergo nucleophilic substitution or cross-coupling to introduce bromophenoxy groups.
- Suzuki–Miyaura cross-coupling has been demonstrated for brominated azetidine derivatives to attach aryl groups with high selectivity.
Functionalization via Cross-Coupling Reactions
The Suzuki–Miyaura cross-coupling reaction is a powerful tool for installing aryl substituents on azetidine rings bearing bromine atoms:
- Brominated azetidine intermediates are reacted with aryl boronic acids (e.g., 3-bromo-4-methylphenylboronic acid).
- Palladium catalysts facilitate the coupling under mild conditions.
- This method allows for late-stage diversification of azetidine cores with high yields and selectivity.
The cross-coupling approach is especially suitable when the azetidine ring is pre-functionalized with a bromine atom at the 3-position, enabling direct arylation with the desired bromomethylphenoxy group.
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Bromination of penicillanic acid derivatives | 6,6-Dibromopenicillanic acid sulfone esters | DBN, thionyl chloride, tetrabutylammonium bromide | Room temp, THF, silica gel purification | 23–38 | High regioselectivity, well-characterized intermediates | Multi-step, moderate yields |
| Horner–Wadsworth–Emmons + aza-Michael + cross-coupling | Azetidin-3-one, methyl 2-(dimethoxyphosphoryl)acetate | NaH, THF, Pd catalyst, boronic acids | Mild, multi-step | Moderate to high | Versatile, allows late-stage diversification | Requires multiple purification steps |
| Suzuki–Miyaura cross-coupling | Brominated azetidine intermediates | Aryl boronic acids, Pd catalyst | Mild, aqueous-organic solvents | High | Efficient arylation, broad substrate scope | Requires pre-functionalized brominated azetidine |
- The brominated azetidine intermediates prepared via the DBN/thionyl chloride method exhibit melting points in the range of 68–72 °C and can be purified by silica gel chromatography with methylene chloride as eluant.
- Structural confirmation of azetidine derivatives is typically performed using NMR spectroscopy (^1H, ^13C, ^15N), high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography for unambiguous assignment.
- The cross-coupling methods provide high regio- and chemoselectivity, allowing for the synthesis of densely functionalized azetidines, including those bearing bromophenoxy substituents.
The preparation of this compound involves sophisticated synthetic strategies that combine bromination of azetidine precursors, nucleophilic substitution with bromomethylphenol, and modern cross-coupling techniques. The choice of method depends on the availability of starting materials, desired yield, and functional group compatibility. The DBN/thionyl chloride bromination route offers a classical approach with well-documented intermediates, while the Horner–Wadsworth–Emmons and Suzuki–Miyaura methods provide versatile and efficient alternatives for the synthesis of this compound and its analogues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(3-Bromo-4-methylphenoxy)azetidine, and what reaction conditions optimize yield?
- Methodology :
- Nucleophilic substitution : Reacting azetidine with 3-bromo-4-methylphenol under basic conditions (e.g., K₂CO₃/DMF) to form the ether linkage. Reaction temperatures between 45–80°C and extended reaction times (12–24 hours) improve yields .
- Directed C–H functionalization : Using palladium catalysts to introduce the bromo-methylphenoxy group directly onto the azetidine ring, as demonstrated in bicyclic azetidine syntheses .
- Optimization : Purification via flash chromatography (hexane/EtOH gradients) ensures high purity (>95%). Yields range from 65% to quantitative, depending on substituent steric effects .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the azetidine ring (δ 3.5–4.0 ppm for N–CH₂ protons) and bromo-methylphenoxy group (δ 6.8–7.5 ppm for aromatic protons; δ 2.3 ppm for methyl) .
- IR spectroscopy : Confirm the C–O–C ether stretch (~1250 cm⁻¹) and azetidine ring vibrations (~1450 cm⁻¹) .
- HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 256.05) .
Advanced Research Questions
Q. How does the bromo substituent influence regioselectivity in nucleophilic substitution reactions involving this compound?
- Mechanistic Insights :
- The electron-withdrawing bromo group activates the adjacent position for nucleophilic attack, favoring substitutions at the 3-position of the phenyl ring. Steric hindrance from the methyl group directs reactions to the para position .
- Contradiction : In polar aprotic solvents (e.g., DMSO), competing elimination pathways may reduce substitution efficiency, requiring careful solvent selection .
Q. What strategies mitigate ring strain in azetidine derivatives during functionalization?
- Methodology :
- Radical strain-release photocatalysis : Utilizes visible light to open the azetidine ring transiently, enabling functionalization without permanent ring distortion .
- Lewis acid catalysis : AlCl₃ or BF₃·Et₂O stabilizes transition states during nucleophilic substitutions, reducing ring-opening side reactions .
Q. How can computational modeling predict the biological interactions of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
